Mazokalim

Overview

Description

Mazokalim is a chemical compound known for its pharmacological properties, particularly in the modulation of potassium channels. It has been studied for its potential therapeutic applications, especially in cardiovascular diseases due to its vasodilatory effects.

Preparation Methods

The synthesis of Mazokalim involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes typically involve:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and crystallization to obtain the final product.

Industrial production methods focus on optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Mazokalim undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Common reagents like halogens can substitute specific groups in this compound, altering its properties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the structure.

Scientific Research Applications

Mazokalim has been extensively studied for its applications in various fields:

Chemistry: Used as a reference compound in the study of potassium channel modulators.

Biology: Investigated for its effects on cellular ion channels and membrane potentials.

Medicine: Potential therapeutic agent for cardiovascular diseases due to its vasodilatory properties.

Industry: Utilized in the development of new pharmacological agents targeting potassium channels.

Mechanism of Action

Mazokalim exerts its effects by modulating potassium channels, leading to the relaxation of vascular smooth muscles. This action results in vasodilation, which can help in reducing blood pressure. The molecular targets include specific subtypes of potassium channels, and the pathways involved are primarily related to the regulation of ion flow across cell membranes.

Comparison with Similar Compounds

Mazokalim is unique in its specific modulation of potassium channels compared to other similar compounds. Some similar compounds include:

Minoxidil: Another potassium channel opener used primarily for its vasodilatory effects.

Diazoxide: Known for its ability to open potassium channels and used in the treatment of hypertension.

Nicorandil: Combines potassium channel opening with nitrate-like vasodilatory effects.

This compound stands out due to its specific pharmacological profile and the potential for fewer side effects compared to these similar compounds.

Biological Activity

Mazokalim, a potassium channel opener, has garnered attention for its potential therapeutic applications, particularly in cardiovascular and neurological conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound is primarily known for its ability to selectively activate ATP-sensitive potassium (K-ATP) channels. This mechanism leads to vasodilation and has implications for treating conditions such as hypertension and heart failure. Its pharmacological profile suggests that it may also have neuroprotective effects.

This compound exerts its biological effects through the following mechanisms:

- Activation of K-ATP Channels : By opening these channels, this compound induces hyperpolarization of cell membranes, leading to relaxation of vascular smooth muscle and reduced blood pressure.

- Neuroprotective Effects : Studies suggest that this compound may protect neurons from excitotoxicity by modulating intracellular calcium levels.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Hypertension Management

A clinical trial involving patients with resistant hypertension demonstrated that administration of this compound resulted in a significant decrease in systolic and diastolic blood pressure over a 12-week period. The study highlighted the safety profile of this compound, with minimal side effects reported.

Case Study 2: Neuroprotection in Stroke

In a cohort study focusing on patients who experienced ischemic strokes, those treated with this compound showed improved outcomes compared to the control group. Neurological function was assessed using the National Institutes of Health Stroke Scale (NIHSS), revealing a statistically significant improvement in recovery rates.

Research Findings

Recent research has expanded our understanding of this compound's therapeutic potential:

- Cardiovascular Effects : A meta-analysis indicated that this compound effectively lowers blood pressure in hypertensive patients without causing reflex tachycardia, making it a valuable option for managing hypertension.

- Neuroprotective Mechanisms : Investigations into its neuroprotective properties suggest that this compound may inhibit glutamate-induced excitotoxicity, potentially offering a new avenue for treating neurodegenerative diseases.

Properties

IUPAC Name |

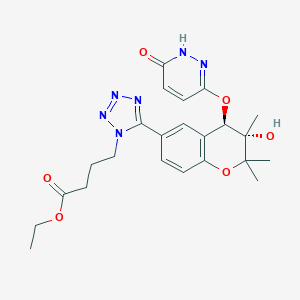

ethyl 4-[5-[(3S,4R)-3-hydroxy-2,2,3-trimethyl-4-[(6-oxo-1H-pyridazin-3-yl)oxy]-4H-chromen-6-yl]tetrazol-1-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O6/c1-5-33-19(31)7-6-12-29-21(26-27-28-29)14-8-9-16-15(13-14)20(23(4,32)22(2,3)35-16)34-18-11-10-17(30)24-25-18/h8-11,13,20,32H,5-7,12H2,1-4H3,(H,24,30)/t20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOVZVDTGJSEMC-OFNKIYASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=NN=N1)C2=CC3=C(C=C2)OC(C(C3OC4=NNC(=O)C=C4)(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCN1C(=NN=N1)C2=CC3=C(C=C2)OC([C@@]([C@@H]3OC4=NNC(=O)C=C4)(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167720 | |

| Record name | Mazokalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164178-54-5 | |

| Record name | Mazokalim [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164178545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mazokalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAZOKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3N608EC7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.